molecular formula C11H10N2 B1626457 2-(5-Methyl-1H-indol-3-yl)acetonitrile CAS No. 65881-14-3

2-(5-Methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1626457
CAS No.: 65881-14-3
M. Wt: 170.21 g/mol
InChI Key: ZENYVKHKRHKWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features a nitrile group attached to the acetonitrile moiety, which is further connected to the indole ring system. The presence of the methyl group at the 5-position of the indole ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-indol-3-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by nitrile formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include phenylhydrazine, acetonitrile, and acid catalysts such as methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENYVKHKRHKWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489131
Record name (5-Methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65881-14-3
Record name (5-Methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1H-indol-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-1H-indol-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-Methyl-1H-indol-3-yl)acetonitrile
Reactant of Route 4
2-(5-Methyl-1H-indol-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-Methyl-1H-indol-3-yl)acetonitrile
Reactant of Route 6
2-(5-Methyl-1H-indol-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.